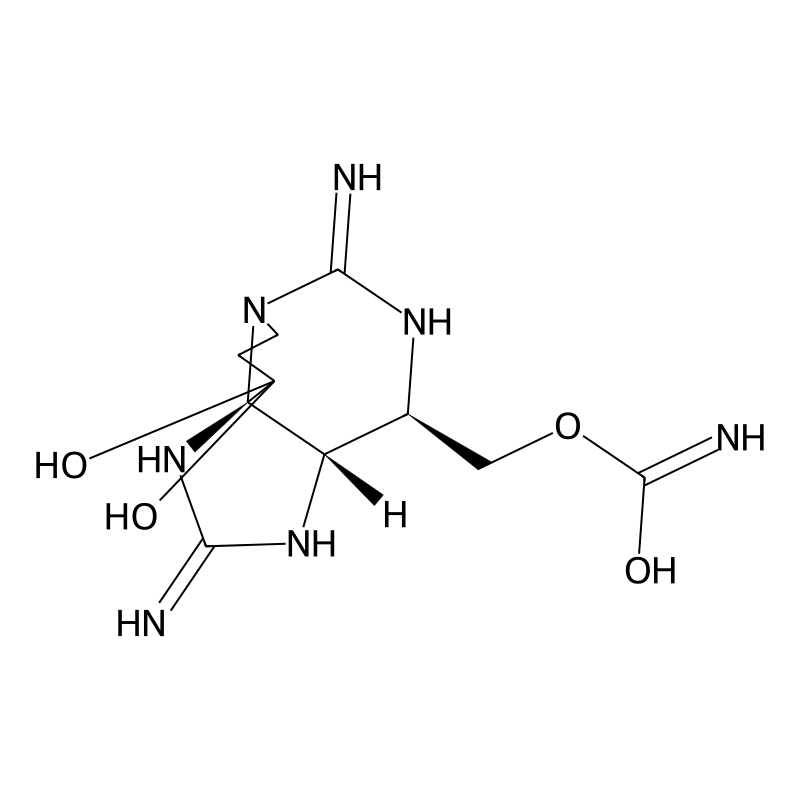Saxitoxin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Saxitoxin is a potent neurotoxin classified as a pyrrolopurine alkaloid, primarily produced by marine dinoflagellates such as Alexandrium tamarense and Gymnodinium catenatum, as well as freshwater cyanobacteria like Dolichospermum cicinale . First identified in 1937 from the Alaskan butter clam (Saxidomus gigantea), saxitoxin is notorious for its role in paralytic shellfish poisoning, which can be fatal if consumed in sufficient quantities . The compound exhibits extreme toxicity, with an estimated lethal dose (LD50) of approximately 8 micrograms per kilogram in mice, making it about 1000 times more toxic than synthetic nerve agents like sarin .
Saxitoxin acts as a selective, reversible voltage-gated sodium channel blocker in nerve cells []. These channels are crucial for nerve impulse transmission. Saxitoxin binds to the channel's outer pore, preventing sodium ions from entering the nerve cell. This disrupts nerve signal transmission, leading to muscle weakness, paralysis, and potentially respiratory failure in severe cases [].
Saxitoxin is an extremely potent neurotoxin. The oral median lethal dose (LD50) in mice is estimated to be as low as 10 micrograms per kilogram (µg/kg). Human fatalities have been reported from PSP caused by saxitoxin ingestion through contaminated shellfish.
Safety Considerations:
- Strict safety protocols are necessary when handling saxitoxin in research settings due to its high toxicity [].
- Consumption of shellfish harvested from areas with known or suspected HABs should be avoided to prevent PSP.
- Regulatory agencies monitor shellfish harvesting areas and establish guidelines for safe consumption levels based on saxitoxin concentration.
Understanding Nerve Function
Saxitoxin's ability to block sodium channels in nerve cells makes it a valuable tool for researchers studying nerve impulses and signal transmission in the nervous system. By observing how saxitoxin affects nerve function, scientists can gain insights into how these channels work and their role in various physiological processes NCBI: .
Saxitoxin acts primarily as a selective blocker of voltage-gated sodium channels in neurons. It binds to the channel's pore, preventing sodium ions from entering the cell, which disrupts action potential generation and leads to paralysis . The binding mechanism involves the guanidinium group of saxitoxin interacting electrostatically with fixed anionic charges in the channel, effectively occluding the opening and halting neuronal signaling .
The primary biological activity of saxitoxin is its ability to inhibit voltage-gated sodium channels. This inhibition results in a failure of action potentials, leading to symptoms such as muscle paralysis and respiratory failure. The toxin's effects can manifest rapidly, with severe cases potentially resulting in death within hours of ingestion . Importantly, saxitoxin does not affect potassium or calcium channels, nor does it influence acetylcholine release, distinguishing it from other neurotoxins .
Saxitoxin can be synthesized through various methods, including total synthesis and biosynthesis.
- Total Synthesis:
- The first total synthesis was reported by Kishi and colleagues in 1977, utilizing a condensation reaction to create key intermediates that were cyclized to form saxitoxin .
- Jacobi's synthesis in 1984 involved forming a benzylhydrazide intermediate that underwent further reactions to yield saxitoxin .
- Biosynthesis:
Saxitoxin has significant implications beyond its toxicity. It is utilized in medical research as a tool for studying sodium channels and their role in neurological disorders. Its ability to selectively block sodium channels has made it invaluable for characterizing channel components and understanding various nervous system pathologies . Furthermore, due to its extreme toxicity, saxitoxin has been explored for potential use in chemical warfare, although such applications are heavily regulated under international law .
Research into the interactions of saxitoxin with sodium channels has revealed its binding characteristics and physiological impacts. Studies have shown that saxitoxin binds with high affinity at specific receptor sites on the sodium channel, affecting channel dynamics based on pH levels and structural modifications near its active moieties . These insights are crucial for developing antidotes or treatments for poisoning.
Saxitoxin is part of a broader class of neurotoxins known as paralytic shellfish toxins (PSTs). Here are some similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| NeoSaxitoxin | Hydroxyl group substitution | Less toxic than saxitoxin but still potent |
| Gonyautoxin 1 | Sulfate groups present | Derived from similar algal species |
| Gonyautoxin 2 | Similar structure to Gonyautoxin 1 | Varies slightly in toxicity and effects |
| Gonyautoxin 3 | Contains sulfate groups | Exhibits different binding affinities |
| Gonyautoxin 4 | Hydroxyl substitutions | Less studied but related to saxitoxin |
Saxitoxin's unique structure and mechanism of action make it one of the most potent natural toxins known, setting it apart from other PSTs that may exhibit varying degrees of toxicity and biological activity . Its specificity for sodium channels further highlights its distinctiveness within this group of compounds.








